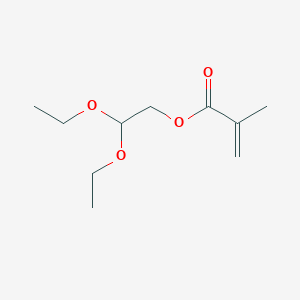![molecular formula C11H21NO B8654617 2-[(Diethylamino)methyl]cyclohexanone](/img/structure/B8654617.png)
2-[(Diethylamino)methyl]cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diethylamino)methyl]cyclohexanone is an organic compound with the molecular formula C11H21NO It is a derivative of cyclohexanone, where the ketone group is substituted with a diethylaminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(Diethylamino)methyl]cyclohexanone can be synthesized through a Mannich reaction, which involves the condensation of cyclohexanone, formaldehyde, and diethylamine. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by extraction and purified by distillation or recrystallization.
Cyclohexanone: reacts with and in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Diethylamino)methyl]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
2-[(Diethylamino)methyl]cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of analgesics and anesthetics.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-[(Diethylamino)methyl]cyclohexanone involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Dimethylamino)methyl]cyclohexanone
- 2-[(Methylamino)methyl]cyclohexanone
- 2-[(Ethylamino)methyl]cyclohexanone
Uniqueness
2-[(Diethylamino)methyl]cyclohexanone is unique due to the presence of the diethylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
2-(diethylaminomethyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H21NO/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h10H,3-9H2,1-2H3 |
Clé InChI |
LTBLMYLXXFMMIY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-thieno[3,2-b]pyridin-5-ylethanol](/img/structure/B8654544.png)








![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B8654629.png)



